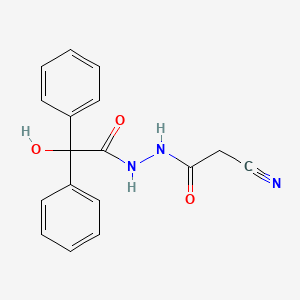

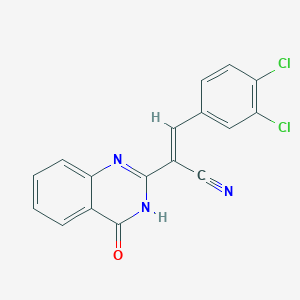

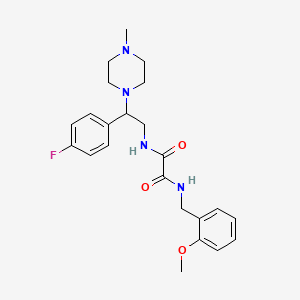

![molecular formula C11H11F3O3 B2529634 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane CAS No. 2411292-83-4](/img/structure/B2529634.png)

2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is a compound that can be associated with a class of organic molecules known as oxiranes or epoxides. These compounds are characterized by a three-membered cyclic ether structure, which is highly reactive due to ring strain. The presence of substituents such as methoxy, trifluoromethyl, and phenoxy groups can significantly influence the chemical behavior and physical properties of the oxirane.

Synthesis Analysis

The synthesis of substituted oxiranes typically involves nucleophilic substitution reactions or oxidation processes. For instance, a related compound, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, was prepared through a nucleophilic substitution reaction of epichlorohydrin with a perfluoro-alcohol, followed by ring-opening polymerization using boron trifluoride etherate as the initiator . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxiranes is significantly influenced by the substituents attached to the epoxide ring. For example, the presence of a methoxycarbonyl group and a dimethoxyphenyl group in a related oxirane was found to facilitate the formation of a hetero π-stacked structure, which could lead to intramolecular charge transfer interactions . Such structural features are likely to be present in this compound as well, given the aromatic and electron-withdrawing nature of its substituents.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can increase the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack. The methoxy and phenoxy substituents can also affect the solubility and stability of the compound. For example, the oxidative cleavage of p-methoxybenzyl ethers by methyl(trifluoromethyl)dioxirane indicates the stability of the methoxy group under oxidative conditions . The polymerization behavior of related oxiranes suggests that the compound may also form polymers with unique properties, depending on the polymerization conditions and the nature of the initiator used .

Scientific Research Applications

Polymer Chemistry and Material Science

Ring-opening Polymerization : Oxiranes, including derivatives similar to "2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane," have been utilized in ring-opening polymerization processes. For instance, a study conducted by Merlani et al. (2015) discusses the synthesis and polymerization of a 2,3-disubstituted oxirane leading to a polyether with a stiff, stretched conformation. This polymer exhibits a π-stacked structure between carbonyl and aromatic groups, indicating potential applications in materials science where intramolecular charge transfer interactions are beneficial (Merlani et al., 2015).

Electrochromic Materials : Zhang et al. (2014) explored the synthesis of an oxirane derivative and its electropolymerization, leading to polymers with significant electrochromic properties. These materials demonstrate high contrast ratios and fast response times, suggesting their utility in developing electrochromic devices (Zhang et al., 2014).

Organic Synthesis and Medicinal Chemistry

Synthesis of Aromatic Compounds : Pimenova et al. (2003) reported the synthesis of a compound through reactions involving oxirane, highlighting the versatility of oxirane derivatives in synthesizing complex aromatic molecules with potential applications in medicinal chemistry (Pimenova et al., 2003).

Fluorinated Compounds : Research by Li Zhan-xiong (2012) on the synthesis of a fluorinated oxirane derivative showcases the development of materials with unique properties, such as low surface energy, which are valuable in coatings and repellent materials (Li Zhan-xiong, 2012).

Genetic and Biological Research

- Gene Mutations and Micronuclei Formation : Schweikl et al. (2004) investigated the genetic effects of oxiranes and siloranes, focusing on their potential to induce gene mutations and micronuclei in mammalian cells. Such studies are crucial for understanding the biological impact of these compounds and assessing their safety in various applications (Schweikl et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is the adenosine monophosphate (AMP)-activated protein kinase (Ampk) . Ampk is a central regulator of metabolic pathways, and increasing Ampk activity has been considered to be an attractive therapeutic target .

Mode of Action

It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given its target, it is likely that it influences metabolic pathways regulated by ampk .

Result of Action

Given its target, it is likely that it influences cellular metabolism and energy homeostasis .

properties

IUPAC Name |

2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-15-10-3-2-7(16-5-8-6-17-8)4-9(10)11(12,13)14/h2-4,8H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKXONGVPXHTOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

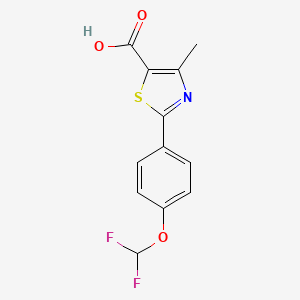

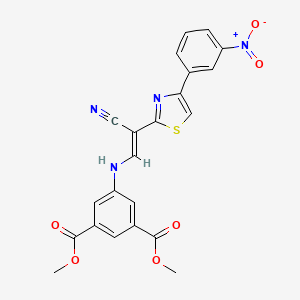

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)

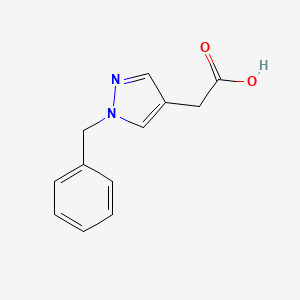

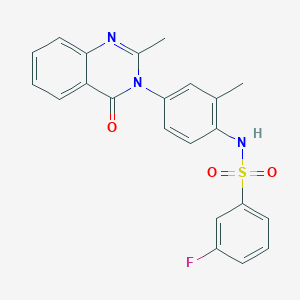

![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

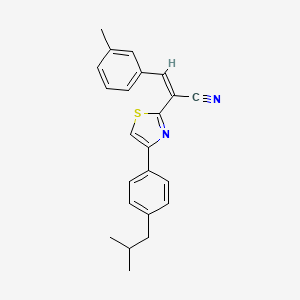

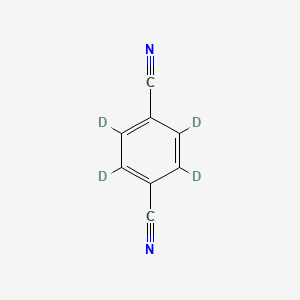

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)